Xanomeline tartrate
Overview
Description
Xanomeline tartrate is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes . Xanomeline/trospium is currently being developed as a combination drug .
Molecular Structure Analysis
The molecular formula of Xanomeline tartrate is C18H29N3O7S . It has an average mass of 431.504 Da and a monoisotopic mass of 431.172607 Da .Chemical Reactions Analysis
While specific chemical reactions involving Xanomeline tartrate are not detailed in the search results, it is known that Xanomeline binds with near identical affinity to all five of the muscarinic receptor subtypes . The evidence suggests that Xanomeline acts preferentially in the central nervous system as a functionally selective partial agonist at the M1 and M4 muscarinic receptors .Physical And Chemical Properties Analysis
Xanomeline is an achiral and lipophilic small molecule with a molecular weight of 281.4 . Its physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio (> 10:1) .Scientific Research Applications
Antipsychotic Properties and Dopamine Regulation
- Antipsychotic-Like Activity in Monkeys and Rodents : Xanomeline, a muscarinic M1/M4 receptor agonist, has demonstrated antipsychotic-like properties in nonhuman primates and rodents. It inhibits behavior induced by dopamine agonists without causing extrapyramidal side effects (EPS), suggesting its potential use in psychosis treatment (Andersen et al., 2003).
- Inhibition of Dopamine Cells : Electrophysiological studies show that xanomeline inhibits A10 dopamine cells, which are implicated in psychotic disorders. This effect parallels that of antipsychotic drugs and suggests its utility in treating schizophrenia (Shannon et al., 2000).
Neuroprotection and Apoptosis Inhibition
- Protection Against Oxygen-Glucose Deprivation : Xanomeline exhibits neuroprotective properties in cortical cells exposed to oxygen and glucose deprivation. It reduces oxidative stress and apoptosis, which are critical factors in neuronal injury (Xin et al., 2020).
Receptor Binding and Activation
- Differential Kinetics at Muscarinic Receptors : Xanomeline shows persistent binding and activation at M1 and M2 muscarinic receptors, with varied kinetics and agonistic effects. This suggests a complex interaction with receptor subtypes, influencing its pharmacological profile (Jakubík et al., 2006).
- Persistent Activation and Antagonism : The compound's binding to muscarinic receptors is characterized by long-lasting effects, including persistent activation and antagonism at specific receptor subtypes. This feature could be leveraged in therapeutic applications (Grant et al., 2005).
Cognitive and Behavioral Effects
- Improvement in Cognitive Functions : Xanomeline has shown promise in improving cognitive functions, particularly in conditions like schizophrenia and Alzheimer’s disease, as evidenced by its impact on behavioral disturbances and social behavior (Mirza et al., 2006).
Novel Mechanisms and Therapeutic Implications
- Role in Muscarinic Receptor Activation : The compound's unique mode of action, involving selective activation and binding to muscarinic receptors, opens avenues for novel therapeutic strategies in treating central nervous system disorders (Randáková et al., 2018).
Clinical Trials and Efficacy
- Clinical Trials for Schizophrenia : Xanomeline has undergone clinical trials for its efficacy in treating schizophrenia. Its combination with trospium, a peripheral cholinergic antagonist, showed potential in reducing schizophrenia symptoms, although further studies are required for conclusive evidence (Shekhar et al., 2008).
Safety And Hazards
The safety data sheet for Xanomeline L-tartrate hydrate suggests that it should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .
Future Directions
Xanomeline tartrate is under investigation for the treatment of schizophrenia and psychosis related to Alzheimer’s disease . The Institute for Clinical and Economic Review (ICER) has posted a revised Evidence Report assessing the comparative clinical effectiveness and value of Xanomeline tartrate . The report suggests that Xanomeline tartrate has a novel mechanism of action, but there are significant uncertainties regarding long-term efficacy and safety .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165143 | |
Record name | Xanomeline tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanomeline tartrate | |
CAS RN |
152854-19-8 | |
Record name | Xanomeline tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152854198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanomeline tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANOMELINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B80W7AUT8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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